molecular formula C11H13BrClNO B8126994 (3-Bromo-5-chloro-phenyl)-(tetrahydro-pyran-4-yl)-amine

(3-Bromo-5-chloro-phenyl)-(tetrahydro-pyran-4-yl)-amine

Cat. No.: B8126994
M. Wt: 290.58 g/mol
InChI Key: BQEQBLNXTFEDBJ-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-phenyl)-(tetrahydro-pyran-4-yl)-amine is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a tetrahydropyran ring via an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloro-phenyl)-(tetrahydro-pyran-4-yl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-chloroaniline and tetrahydropyran.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3-bromo-5-chloroaniline is reacted with tetrahydropyran in the presence of the base, leading to the formation of the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-phenyl)-(tetrahydro-pyran-4-yl)-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

(3-Bromo-5-chloro-phenyl)-(tetrahydro-pyran-4-yl)-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-phenyl)-(tetrahydro-pyran-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride
  • 3-Bromo-5-chlorophenol
  • 3-Bromo-5-chloro-benzaldehyde

Uniqueness

(3-Bromo-5-chloro-phenyl)-(tetrahydro-pyran-4-yl)-amine is unique due to its specific substitution pattern and the presence of the tetrahydropyran ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-bromo-5-chlorophenyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEQBLNXTFEDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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